molecular formula C20H23ClN2O4 B12417074 (R)-Chlorpheniramine-d6 Maleate Salt

(R)-Chlorpheniramine-d6 Maleate Salt

Cat. No.: B12417074
M. Wt: 396.9 g/mol
InChI Key: DBAKFASWICGISY-OXXLREAJSA-N
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Description

(-)-Chlorpheniramine-d6 (maleate): is a deuterated form of chlorpheniramine maleate, an antihistamine used to relieve allergy symptoms. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s behavior in the body without altering its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Chlorpheniramine-d6 (maleate) involves the deuteration of chlorpheniramine. This process typically includes the introduction of deuterium atoms into the chlorpheniramine molecule through a series of chemical reactions. The maleate salt is then formed by reacting the deuterated chlorpheniramine with maleic acid.

Industrial Production Methods: Industrial production of (-)-Chlorpheniramine-d6 (maleate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Chlorpheniramine-d6 (maleate) can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chlorpheniramine structure can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted chlorpheniramine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of chlorpheniramine in the body.

Biology:

  • Helps in studying the interaction of chlorpheniramine with biological targets, such as histamine receptors.

Medicine:

  • Used in clinical research to evaluate the efficacy and safety of chlorpheniramine formulations.

Industry:

  • Employed in the development of new antihistamine drugs and formulations.

Mechanism of Action

Molecular Targets and Pathways: (-)-Chlorpheniramine-d6 (maleate) exerts its effects by competing with histamine for the histamine H1 receptor. Once bound, it acts as an inverse agonist, reducing the activity of the H1 receptor. This leads to a decrease in symptoms such as itching, vasodilation, and capillary leakage, which are commonly associated with allergic reactions .

Comparison with Similar Compounds

  • Pheniramine
  • Dexchlorpheniramine
  • Brompheniramine
  • Fluorpheniramine

Uniqueness: (-)-Chlorpheniramine-d6 (maleate) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in both research and clinical settings.

Properties

Molecular Formula

C20H23ClN2O4

Molecular Weight

396.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1/i1D3,2D3;

InChI Key

DBAKFASWICGISY-OXXLREAJSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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